N,5-dimethyl-1H-benzimidazol-2-amine

Description

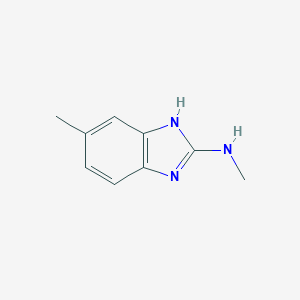

Structure

3D Structure

Properties

IUPAC Name |

N,6-dimethyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMUAJKDCCAUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Benzimidazole Scaffolds in Research

The benzimidazole (B57391) nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged scaffold" in medicinal chemistry. ijpcbs.comuobaghdad.edu.iq This designation stems from its structural similarity to naturally occurring purines, which allows benzimidazole-based molecules to interact readily with various biological macromolecules. mdpi.com The versatility of the benzimidazole core is demonstrated by its presence in a wide array of pharmacologically active compounds.

Researchers have extensively documented the diverse biological activities of benzimidazole derivatives, which include:

Antimicrobial and Antifungal Activity: The scaffold is a cornerstone in the development of agents targeting various bacterial and fungal pathogens. mdpi.com

Anticancer Activity: Numerous benzimidazole derivatives have been investigated as antineoplastic agents, functioning through mechanisms such as the inhibition of microtubule formation or the modulation of kinase activity. nih.govnih.gov

Antiviral Activity: The structural framework has proven effective in the design of compounds that inhibit viral replication. nih.gov

Anti-inflammatory and Analgesic Effects: Derivatives have been synthesized that show significant anti-inflammatory and pain-relieving properties. orientjchem.org

Antiparasitic Activity: The benzimidazole class includes several widely used anthelmintic drugs for treating infections by parasitic worms. nih.gov

The physicochemical properties of the benzimidazole ring system, including its capacity for hydrogen bonding and π-π stacking interactions, contribute to its ability to bind effectively with biological targets, making it a frequent starting point for the rational design of new drugs. ijpcbs.com

Academic Research Trajectory of N,5 Dimethyl 1h Benzimidazol 2 Amine and Its Derivatives

The academic research trajectory for a specific compound like N,5-dimethyl-1H-benzimidazol-2-amine typically begins with its synthesis and initial screening, followed by the creation and evaluation of derivatives to explore structure-activity relationships (SAR). This process aims to identify modifications that can enhance potency or selectivity for a particular biological target.

Initial investigations into this compound have identified it as a molecule with notable biological potential. Published research has highlighted its activity across several therapeutic areas, establishing it as a lead compound for further development.

Anticancer Research: In vitro studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. The compound's efficacy is measured by its half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF7 | Breast Adenocarcinoma | 0.096 |

| HCT116 | Colon Carcinoma | 0.15 |

| A549 | Lung Carcinoma | 0.63 |

Antimicrobial Research: The compound has also been evaluated for its potential as an antimicrobial agent. Studies indicate it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that substitutions on the benzimidazole (B57391) core are crucial in influencing its antibacterial potency.

Advanced Spectroscopic and Structural Characterization of N,5 Dimethyl 1h Benzimidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For N,5-dimethyl-1H-benzimidazol-2-amine, both ¹H and ¹³C NMR, along with advanced NMR techniques, are crucial for its structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, the C5-methyl protons, and the amine/imidazole (B134444) N-H protons.

The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The proton at position 4 would appear as a singlet or a narrow doublet, while the protons at positions 6 and 7 would likely show doublet or doublet of doublets splitting patterns due to coupling with each other. The methyl group at the C5 position would exhibit a singlet in the upfield region of the spectrum. The N-methyl group would also present as a singlet. The protons on the nitrogen atoms (NH) can sometimes show broad signals, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H (C4, C6, C7) | 6.5 - 7.5 | m |

| NH (imidazole/amine) | Variable (broad) | s (br) |

| N-CH₃ | 2.5 - 3.5 | s |

| C5-CH₃ | 2.0 - 2.5 | s |

Note: Specific experimental data for this compound was not available in the searched literature. The table represents expected values based on similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

The spectrum would show signals for the seven aromatic/heterocyclic carbons and two methyl carbons. The C2 carbon, being attached to three nitrogen atoms, would appear at a significantly downfield chemical shift. The other carbons of the benzimidazole (B57391) ring system would resonate in the typical aromatic region. The two methyl carbons (N-CH₃ and C5-CH₃) would be found in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | 150 - 160 |

| C3a, C7a | 130 - 145 |

| C4, C5, C6, C7 | 110 - 135 |

| N-CH₃ | 25 - 35 |

| C5-CH₃ | 15 - 25 |

Note: Specific experimental data for this compound was not available in the searched literature. The table represents expected values based on similar structures.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would be instrumental in definitively assigning each ¹H and ¹³C signal to its specific atom in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the position of the methyl groups by observing through-space interactions between the methyl protons and nearby aromatic protons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational bands include N-H stretching vibrations for the amine and imidazole groups, typically appearing as broad bands in the 3100-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic ring and methyl groups would be observed around 2850-3100 cm⁻¹. The C=N stretching of the imidazole ring would likely appear in the 1580-1650 cm⁻¹ region. Aromatic C=C stretching bands would be present in the 1400-1600 cm⁻¹ range. C-N stretching vibrations would also be expected in the fingerprint region (1000-1350 cm⁻¹).

Table 3: Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine/Imidazole) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Imidazole) | 1580 - 1650 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-N Stretch | 1000 - 1350 |

Note: Specific experimental data for this compound was not available in the searched literature. The table represents expected values based on similar structures.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound (C₉H₁₁N₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (161.21 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for benzimidazoles involve cleavage of the substituents from the ring and fragmentation of the benzimidazole ring system itself. For this compound, characteristic fragments could arise from the loss of a methyl group or the entire N-methylamino group.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]⁺ | 161 |

| [M-CH₃]⁺ | 146 |

| [M-NHCH₃]⁺ | 131 |

Note: Specific experimental data for this compound was not available in the searched literature. The table represents expected values based on similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like this compound, these transitions are typically π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, which are indicative of the benzimidazole chromophore. The positions and intensities of these bands can be influenced by the solvent and the substitution pattern on the ring. Typically, benzimidazole derivatives exhibit strong absorptions corresponding to π → π* transitions.

Table 5: Expected UV-Vis Spectroscopic Data for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | 240 - 290 |

| n → π* | > 300 |

Note: Specific experimental data for this compound was not available in the searched literature. The table represents expected values based on similar structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. It is an essential step in the characterization of a newly synthesized compound to verify that its empirical formula matches the theoretical composition. The experimental values are typically expected to be within ±0.4% of the calculated values for a pure sample orientjchem.org.

For this compound, the molecular formula is C₉H₁₁N₃, which corresponds to a molecular weight of 161.20 g/mol nih.gov. The theoretical elemental composition can be calculated from this formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 67.06% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.88% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 26.07% |

| Total | 161.208 | 100.00% |

While experimental data for this compound was not found in the searched literature, numerous studies on other benzimidazole derivatives report the close agreement between calculated and experimentally found values, thereby confirming their proposed structures mdpi.com. For example, the characterization of 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole included elemental analysis that validated its composition mdpi.com. This process is a standard and critical part of the structural elucidation of novel compounds.

Computational Chemistry and Quantum Mechanical Investigations of N,5 Dimethyl 1h Benzimidazol 2 Amine

Density Functional Theory (DFT) Studies

DFT is a cornerstone of computational chemistry, used to investigate the electronic structure of molecules. For a typical benzimidazole (B57391) derivative, DFT studies would encompass several key areas:

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

TD-DFT is employed to predict electronic absorption spectra (like UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, this method helps in the interpretation of experimental spectroscopic data. For similar compounds, TD-DFT calculations have been used to assign the observed absorption bands to specific molecular orbital transitions, such as π → π* transitions.

Despite the well-established application of these computational methods to the benzimidazole family, specific data tables and detailed findings from these analyses for N,5-dimethyl-1H-benzimidazol-2-amine could not be located in the reviewed literature. Consequently, a detailed article adhering to the requested structure and containing specific research findings for this particular compound cannot be generated at this time.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational dynamics, stability, and interaction of a compound with its environment, such as a solvent or a biological membrane. Despite the utility of this method, a specific search of scientific databases and academic journals did not yield any studies that have performed MD simulations on this compound. Therefore, there is no published data to report on its dynamic behavior, conformational flexibility, or interactional stability from this computational perspective.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a biological target like an enzyme or a DNA molecule. A thorough literature search found no specific molecular docking studies that have investigated the binding of this compound to any particular enzyme active sites or its potential for DNA binding. Consequently, there are no detailed research findings, such as binding energies or specific molecular interactions, to present for this compound.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for various applications in photonics and optoelectronics. Computational chemistry, particularly quantum mechanical calculations, is often employed to predict the NLO properties of molecules, such as their hyperpolarizability. However, an extensive review of the literature did not uncover any computational studies focused on the investigation of the non-linear optical properties of this compound. As a result, there is no data available on its NLO response or its potential as an NLO material.

While research on other benzimidazole derivatives suggests that this class of compounds is of significant interest to the scientific community for the computational investigations outlined above, the specific compound this compound remains uncharacterized in these areas according to the available public research.

Chemical Reactivity and Functionalization Strategies of N,5 Dimethyl 1h Benzimidazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions

The benzimidazole (B57391) core possesses a unique electronic structure that influences its reactivity towards both electrophiles and nucleophiles. The benzene (B151609) portion of the molecule is electron-rich, making it susceptible to electrophilic substitution, while the imidazole (B134444) moiety, particularly the 2-position, can be targeted by nucleophiles. chemicalbook.com

Electrophilic Substitution: The exocyclic amino group (-NH₂) at the C2 position and the methyl group (-CH₃) at the C5 position are both electron-donating groups. They activate the benzene ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions relative to their own locations. byjus.com In the case of N,5-dimethyl-1H-benzimidazol-2-amine, the activating -NH₂ group (via its resonance effect) and the C5-methyl group enhance the electron density of the benzene ring. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur at the C4, C6, and C7 positions. The high reactivity of aromatic amines can sometimes lead to multiple substitutions; however, the activating effect can be modulated by protecting the amino group, for instance, through acetylation. byjus.com This protection strategy allows for more controlled, mono-substitution. byjus.com

Nucleophilic Substitution: The 2-position of the benzimidazole ring is electron-deficient and thus prone to nucleophilic substitution. chemicalbook.comresearchgate.net This is particularly true if a good leaving group is present at this position. While this compound itself has an amino group, which is a poor leaving group, related 2-halobenzimidazoles readily undergo nucleophilic displacement. longdom.org The reactivity at this position is a cornerstone of synthesizing various 2-substituted benzimidazole derivatives. researchgate.net

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can be predicted based on the reactivity of its functional groups.

Oxidation: The benzimidazole ring and the exocyclic amino group are susceptible to oxidation. Aromatic amines can be oxidized to various products, including nitro compounds, under strong oxidizing conditions. The benzimidazole nucleus itself is generally stable, but under harsh conditions, it can undergo oxidative degradation. The primary metabolism of some benzimidazole-containing drugs involves oxidation, often at sulfur atoms if present, or on the ring system. nih.gov For instance, the oxidation of a 1H-benzimidazole-2-thiol with potassium permanganate yields the corresponding sulfonic acid, demonstrating the ring's ability to withstand certain oxidative conditions while a substituent is transformed. nih.gov

Reduction: The benzimidazole ring is an aromatic system and is therefore resistant to reduction under mild conditions. Catalytic hydrogenation under high pressure and temperature may reduce the benzene portion of the molecule. The imidazole ring is generally more resistant to reduction. This stability is a key feature of the benzimidazole scaffold in many pharmaceutical compounds.

Derivatization for Enhanced Functionality and Analysis

The functional groups of this compound serve as handles for various derivatization reactions, enabling the synthesis of new compounds with tailored properties and facilitating chemical analysis.

The presence of nitrogen atoms in both the exocyclic amino group and the imidazole ring makes this compound amenable to N-alkylation and N-acylation reactions. researchgate.net

Alkylation: The exocyclic 2-amino group can be alkylated using alkyl halides or other alkylating agents. nih.gov The reaction can proceed to form secondary or tertiary amines. The imidazole nitrogen at the 3-position also possesses a lone pair of electrons and can undergo alkylation, leading to the formation of a quaternary benzimidazolium salt. The regioselectivity of alkylation on benzimidazole systems can be influenced by the nature of the alkylating agent and the reaction conditions. beilstein-journals.org For example, 5,6-dimethylbenzimidazole has been successfully N-alkylated using ketonic Mannich bases. researchgate.net

Acylation: Acylation reactions, typically employing acyl chlorides or anhydrides, can occur at the exocyclic amino group to form amides. nih.gov This transformation is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group. byjus.com Acylation can also occur at the N3-position of the imidazole ring. Selective acylation of primary amines in the presence of other nucleophilic groups is a well-established strategy in organic synthesis. nih.gov

Alkylation and Acylation Reactions

| Reaction Type | Reagent Class | Reactive Site | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halides (e.g., R-Br) | Exocyclic -NH₂ | N-alkylated 2-aminobenzimidazole |

| Alkylation | Alkyl Halides (e.g., R-Cl) | Imidazole N3 | Quaternary Benzimidazolium Salt |

| Acylation | Acyl Chlorides (e.g., RCOCl) | Exocyclic -NH₂ | 2-Acylaminobenzimidazole (Amide) |

| Acylation | Anhydrides (e.g., (RCO)₂O) | Exocyclic -NH₂ | 2-Acylaminobenzimidazole (Amide) |

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile or thermally labile compounds often require derivatization to increase their volatility and thermal stability. This compound, with its active hydrogen atoms on the exocyclic amino group, is a candidate for silylation.

This process involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the active protons with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.gov The resulting silylated derivative is more volatile and less polar, leading to improved chromatographic peak shape and sensitivity during GC-MS analysis. nih.gov This technique is widely applied to the analysis of various compounds containing -OH, -NH, or -SH groups. nih.gov

The primary exocyclic amino group at the 2-position of this compound can readily react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. nih.gov This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the azomethine group. ajgreenchem.com

The synthesis of Schiff bases from 2-aminobenzimidazole derivatives is a common strategy for creating ligands for metal complexes and for developing compounds with diverse biological activities. ijpsdronline.comnih.gov For instance, a Schiff base was synthesized by treating 2-Amino-5,6-dimethyl benzimidazole with syringaldehyde under solvent-free microwave conditions, demonstrating an efficient and environmentally friendly approach to these derivatives. researchgate.net

Schiff Base Formation

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Key Bond Formed |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) | Azomethine (C=N) |

| This compound | Ketone (R-CO-R') | Schiff Base (Imine) | Azomethine (C=N) |

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, which forms a product known as a Mannich base. chitkara.edu.in In the context of benzimidazoles, the acidic N-H proton of the imidazole ring typically serves as the active hydrogen. nih.gov However, in this compound, the N1 position is substituted with a methyl group, blocking this typical reaction site.

While less common, it is conceivable that the N-H protons of the exocyclic 2-amino group could participate in a Mannich-type reaction, acting as the active hydrogen component. This would involve condensation with formaldehyde and a suitable amine. Mannich bases derived from benzimidazoles are of significant interest due to their wide range of pharmacological properties. chitkara.edu.inchitkara.edu.in Studies on 5,6-dimethylbenzimidazole have shown its utility in synthesizing a series of Mannich bases through direct aminomethylation, highlighting the reactivity of the benzimidazole scaffold in this important transformation. researchgate.net

Radical Reactivity and Functionalization

The exploration of radical chemistry has opened new avenues for the functionalization of heterocyclic compounds, including the this compound scaffold. Radical reactions, particularly those initiated by photoredox catalysis, enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, often by targeting otherwise inert C-H bonds. This section details the strategies involving radical intermediates for the functionalization of the benzimidazole core.

Photocatalytic Generation of Benzimidazolyl Radicals for C-H Amination

A prominent strategy in the radical functionalization of benzimidazoles involves the generation of N-centered benzimidazolyl radicals, which can then participate in reactions such as C-H amination of arenes. This process is typically achieved through visible-light photoredox catalysis, where a photosensitizer, upon light absorption, initiates a single electron transfer (SET) process.

Researchers have developed a general approach for arene C-H amination by generating aromatic N-heterocyclic radicals from precursors like benzimidazolylpyridinium salts. acs.orgacs.org In this system, an iridium-based photocatalyst, such as [Ir(ppy)2(dtbbpy)]PF6, is excited by blue light. The excited photocatalyst then reduces the benzimidazolylpyridinium salt to generate the corresponding N-centered benzimidazolyl radical. This highly reactive species can then undergo homolytic aromatic substitution with a variety of arenes to form N-arylated benzimidazoles. acs.orgacs.org

The reaction conditions are crucial for efficient transformation. Studies have shown that the choice of photocatalyst and solvent significantly impacts the reaction yield. acs.orgacs.org For instance, while [Ir(ppy)2(dtbbpy)]PF6 proved highly effective, other common photocatalysts like fac-Ir(ppy)3 and [Ph-Acr-Mes]BF4 resulted in low catalytic efficiency, indicating the importance of matching the redox potentials of the catalyst and the substrate. acs.orgacs.org Control experiments confirmed that both the photocatalyst and light are essential for the reaction to proceed. acs.orgacs.org

Table 1: Optimization of Reaction Conditions for Photocatalytic Arene C-H Amination

| Entry | Deviation from Standard Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | None (Catalyst: [Ir(ppy)2(dtbbpy)]PF6, Solvent: CH3CN) | 93 | acs.org |

| 2 | DMSO as solvent | 48 | acs.org |

| 3 | DCM as solvent | 86 | acs.org |

| 4 | fac-Ir(ppy)3 as photocatalyst | 21 | acs.org |

| 5 | [Ph-Acr-Mes]BF4 as photocatalyst | 7 | acs.org |

| 6 | No photocatalyst | 0 | acs.org |

| 7 | In the dark | <5 | acs.org |

This methodology tolerates a wide range of functional groups on the benzimidazole ring, including methyl, chloride, and bromide, providing moderate to good yields of the aminated products. acs.org This suggests that this compound would be a suitable substrate for such transformations.

Radical Cascade Cyclization Reactions

Radical cascade reactions provide an efficient means to construct complex polycyclic structures from relatively simple starting materials in a single step. Benzimidazole derivatives have been effectively employed as substrates in these transformations.

One such strategy involves a visible-light photoredox-catalyzed radical cascade cyclization of ethers with benzimidazole-based cyanamides. nih.gov This reaction proceeds through a sequence of inert C(sp³)-H and C(sp²)-H functionalizations. The process is initiated by the formation of an oxyalkyl radical from an ether, which then undergoes an intermolecular addition to the N-cyano group of the benzimidazole derivative. The resulting iminyl radical cyclizes intramolecularly onto an adjacent aryl ring, leading to the formation of tetracyclic benzo acs.orgbeilstein-journals.orgimidazo[1,2-c]quinazolines. nih.gov

Another powerful example is the photo-mediated radical cascade functionalization/cyclization of N-methacryloyl 2-aryl benzimidazoles. nih.gov In these reactions, a photocatalyst, such as fac-Ir(ppy)3, is used to generate radicals from precursors like acyl chlorides or sulfonyl chlorides. nih.gov These radicals add to the N-methacryloyl group, initiating an intramolecular cyclization followed by aromatization to yield sulfonylated or acylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.gov The reaction is compatible with both aryl and alkyl sulfonyl chlorides. nih.gov

Table 2: Examples of Radical Cascade Cyclization Involving Benzimidazole Derivatives

| Benzimidazole Substrate | Radical Precursor | Catalyst/Initiator | Key Reaction Steps | Product Type | Reference |

|---|---|---|---|---|---|

| Benzimidazole-based Cyanamides | Ethers (e.g., THF) | Photocatalyst | Intermolecular addition of oxyalkyl radical; Intramolecular cyclization of iminyl radical | Tetracyclic benzo acs.orgbeilstein-journals.orgimidazo [1,2-c]quinazolines | nih.gov |

| N-methacryloyl 2-aryl benzimidazoles | Acyl/Sulfonyl Chlorides | fac-Ir(ppy)3 | Radical addition to alkene; Intramolecular cyclization; Aromatization | Acylated/Sulfonylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones | nih.gov |

| 2-arylbenzoimidazoles | Cyclic Ethers | Benzoyl Peroxide (BPO) | Radical relay carbocyclization | Benzimidazo[2,1-a]isoquinolin-6(5H)-ones | researchgate.net |

Metal-Free Radical Functionalization

While photoredox catalysis is a dominant approach, radical functionalization of benzimidazoles can also be achieved under metal-free conditions using chemical initiators. An oxidative radical relay carbocyclization reaction between 2-arylbenzoimidazoles and cyclic ethers has been reported using benzoyl peroxide (BPO) as the sole oxidant. researchgate.net This method provides an efficient, metal-free route to construct benzimidazo[2,1-a]isoquinoline-6(5H)-ones, highlighting the versatility of radical pathways in synthesizing complex heterocyclic systems. researchgate.net

Coordination Chemistry and Metal Complex Formation with N,5 Dimethyl 1h Benzimidazol 2 Amine

Ligand Design and Synthesis Strategies

The design of ligands based on the benzimidazole (B57391) scaffold is a cornerstone of modern coordination chemistry. The strategic placement of substituent groups on the benzimidazole ring system allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the structure, stability, and reactivity of the resulting metal complexes. For N,5-dimethyl-1H-benzimidazol-2-amine, the key structural features are the 2-amino group, the N1-methyl group, and the C5-methyl group.

The 2-amino group and the N1-imidazole nitrogen atom are potential donor sites, allowing the molecule to act as a chelating ligand. The synthesis of such substituted benzimidazoles typically involves multi-step organic reactions. A common approach is the condensation reaction between a substituted o-phenylenediamine (B120857) and a suitable carbonyl compound or its equivalent. For this compound, this would involve a precursor like 4-methyl-N1-methylbenzene-1,2-diamine reacting with cyanogen (B1215507) bromide or a similar reagent to introduce the 2-amino group. The methyl groups at the N1 and C5 positions are crucial as they modify the ligand's solubility, steric hindrance, and the electron density on the donor atoms, thereby affecting its coordination behavior with metal ions.

Synthesis and Characterization of Metal(II/III) Complexes

The synthesis of metal complexes with benzimidazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and molar ratio of metal to ligand are critical parameters that determine the stoichiometry and structure of the final product.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Fe(III))

Transition metal complexes of benzimidazole derivatives are of significant interest due to their varied coordination geometries and magnetic properties. nih.gov The reaction of this compound with salts of cobalt(II), nickel(II), copper(II), zinc(II), and iron(III) is expected to yield stable coordination compounds. For instance, mixing an ethanolic solution of the ligand with an aqueous or ethanolic solution of a metal chloride or nitrate (B79036) salt, often under gentle heating, can lead to the precipitation of the complex. The general synthetic procedure involves dissolving stoichiometric amounts of the ligand and the metal salt separately and then mixing the solutions, followed by stirring for a period ranging from a few hours to a day.

Characterization of Complex Geometry and Stoichiometry

The resulting solid complexes are characterized using a suite of analytical techniques to determine their composition and structure. Elemental analysis (CHN) provides the empirical formula, which helps in establishing the metal-to-ligand stoichiometry. Techniques like X-ray crystallography offer definitive insights into the three-dimensional arrangement of atoms, revealing the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) and the precise bond lengths and angles. iucr.orgresearchgate.net For many benzimidazole-based complexes, dinuclear or polynuclear structures are also possible, where ligands bridge two or more metal centers. mdpi.com

Binding Modes and Ligand Properties (e.g., Bidentate, Tridentate)

This compound possesses multiple potential donor atoms: the exocyclic amino nitrogen (N) and the endocyclic imidazole (B134444) nitrogen (N). This allows it to function as a chelating ligand, forming a stable ring structure upon coordination to a metal ion. It is most commonly expected to act as a bidentate ligand, coordinating through both the amino nitrogen and one of the imidazole nitrogens. iucr.org This bidentate chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect. Depending on the specific metal ion and reaction conditions, it could also potentially act as a monodentate ligand or a bridging ligand between two metal centers.

Spectroscopic Signatures of Metal Complexation (e.g., NMR, UV-Vis, IR shifts)

Spectroscopic methods are invaluable for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic absorption bands for N-H and C=N vibrations. Upon complexation, the positions of these bands are expected to shift. A shift in the C=N stretching frequency is a strong indicator of the involvement of the imidazole nitrogen in coordination. royalsocietypublishing.org Similarly, changes in the N-H stretching and bending vibrations would confirm the participation of the 2-amino group in binding to the metal. New bands appearing in the far-IR region (typically below 600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) vibrations, providing direct evidence of coordination. royalsocietypublishing.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically shows absorption bands in the UV region corresponding to π→π* and n→π* transitions within the benzimidazole ring. When the ligand coordinates to a transition metal ion with d-electrons, new absorption bands may appear in the visible region. These bands arise from d-d electronic transitions within the metal ion or from ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The position and intensity of these bands are highly dependent on the geometry of the complex and the nature of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons near the coordination sites will change significantly upon complexation. For instance, the ¹H NMR signal of the N-H protons of the amino group is expected to shift downfield upon coordination, indicating a decrease in electron density on the nitrogen atom. royalsocietypublishing.org

Table 2: Expected Spectroscopic Shifts Upon Metal Complexation

| Spectroscopic Technique | Observed Change | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) bands. Appearance of new bands in the far-IR region. | Involvement of imidazole and amino nitrogens in coordination. Formation of M-N bonds. |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region (for transition metals). | d-d electronic transitions or Ligand-to-Metal Charge Transfer (LMCT) bands. |

| NMR Spectroscopy | Downfield shift of N-H proton signals and signals of protons adjacent to donor atoms. | Deshielding of nuclei due to coordination with the electron-accepting metal center. |

Theoretical Insights into Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the nature of metal-ligand bonding and the electronic structure of complexes. ekb.eg DFT calculations can be used to optimize the geometry of the complexes, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. These calculations also provide information on the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and the nature of the frontier orbitals, which are crucial for understanding the reactivity of the complexes. acs.org Furthermore, theoretical calculations can help in assigning vibrational frequencies observed in IR spectra and predicting the electronic transitions seen in UV-Vis spectra, thus complementing experimental findings. researchgate.net

Supramolecular Chemistry and Self Assembly of N,5 Dimethyl 1h Benzimidazol 2 Amine Derivatives

Noncovalent Interactions in Benzimidazole (B57391) Assemblies (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of N,5-dimethyl-1H-benzimidazol-2-amine derivatives into ordered supramolecular structures is primarily governed by a combination of noncovalent interactions. The most significant of these are hydrogen bonding and π-π stacking.

π-π Stacking: The aromatic benzimidazole ring system facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can occur in various geometries, such as face-to-face or offset (slipped) stacking. In many benzimidazole crystal structures, π-π stacking interactions are observed between the imidazole (B134444) and benzene (B151609) rings of neighboring molecules, often in a head-to-tail or head-to-head arrangement. nih.gov These stacking interactions are a key driving force in the organization of the initial hydrogen-bonded chains into higher-order two-dimensional sheets or three-dimensional frameworks. acs.org The strength and geometry of these interactions can be influenced by the substituents on the benzimidazole core.

The synergistic interplay of hydrogen bonding and π-π stacking is a recurring theme in the supramolecular chemistry of benzimidazoles. Typically, hydrogen bonds direct the primary association of molecules into linear or zigzag chains, and these chains then assemble into more complex structures through π-π stacking and other weaker van der Waals forces. rsc.org

Table 1: Key Noncovalent Interactions in this compound Assemblies

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | N-H (imidazole)···N (imidazole) | Formation of primary 1D chains and tapes |

| N-H (amino)···N (imidazole) | Cross-linking of chains, stabilization of layers | |

| C-H···π | Directional packing and stabilization | |

| π-π Stacking | Benzimidazole ring system | Organization of 1D chains into 2D sheets and 3D frameworks |

Design and Synthesis of Supramolecular Structures

The rational design of supramolecular structures based on this compound leverages the predictable nature of the noncovalent interactions discussed above. The synthesis of these structures typically involves crystallization processes where the conditions are carefully controlled to favor the desired self-assembly pathway.

The design strategy often begins with the modification of the core this compound molecule. Introducing different substituents at various positions can tune the electronic properties of the benzimidazole ring, alter its steric profile, and introduce new interaction sites. For example, attaching long alkyl chains can promote the formation of organogels through a combination of hydrogen bonding and hydrophobic interactions. researchgate.net

The synthesis of these supramolecular materials is often achieved through slow evaporation of a solvent from a solution containing the benzimidazole derivative. The choice of solvent is critical, as it can compete for hydrogen bonding sites and influence the solubility of the assembling species, thereby affecting the final morphology of the crystals or aggregates. researchgate.net In some cases, the introduction of metal ions can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers, where the benzimidazole nitrogen atoms act as ligands. researchgate.netscispace.com

A common synthetic approach involves a two-stage crystallization mechanism. In the first stage, strong and directional interactions, such as N-H···N hydrogen bonds, lead to the formation of one-dimensional nuclei. In the second stage, these primary structures associate through weaker, less directional forces like π-π stacking and van der Waals interactions to form the final three-dimensional crystal lattice. rsc.orgbohrium.com

Factors Influencing Self-Assembly and Morphology

The self-assembly process and the resulting morphology of supramolecular structures derived from this compound are highly sensitive to a variety of factors. Understanding and controlling these factors is key to achieving desired structures and properties.

Molecular Structure (Substituents): The nature and position of substituents on the benzimidazole core have a profound impact. The methyl groups at the N-1 and 5-positions in the parent molecule already influence its electronic properties and steric hindrance. Further substitution can dramatically alter the balance of intermolecular forces. For instance, bulky substituents might hinder π-π stacking, while functional groups capable of forming additional hydrogen bonds can lead to more complex networks. rsc.orgbohrium.com The introduction of long alkyl chains, for example, can lead to the formation of organogels with fibrous networks. researchgate.net

Solvent: The solvent plays a crucial role in the self-assembly process. Solvents can influence the solubility of the molecule and can compete for hydrogen bonding sites, thereby affecting the strength and directionality of the primary interactions. The polarity of the solvent can also modulate the strength of π-π stacking interactions. As a result, the same benzimidazole derivative can form different morphologies, such as nanotubes or nanofibers, when assembled in different solvents. researchgate.netnih.gov

pH: For benzimidazole derivatives, pH can be a critical factor, as it can alter the protonation state of the imidazole nitrogen atoms. Protonation can change the hydrogen bonding capabilities and introduce electrostatic interactions, leading to different assembly patterns and morphologies. researchgate.net

Temperature and Concentration: These thermodynamic parameters influence the kinetics and thermodynamics of nucleation and crystal growth. Variations in temperature and concentration can affect the final size, shape, and even the polymorphic form of the resulting crystals.

Table 2: Influence of Key Factors on Self-Assembly and Morphology

| Factor | Influence | Potential Outcome |

|---|---|---|

| Substituents | Alters steric and electronic properties, introduces new interaction sites. | Changes in packing, formation of different network dimensionalities. |

| Solvent | Competes for H-bonds, modulates π-π interactions, affects solubility. | Different morphologies (e.g., nanofibers vs. nanotubes), polymorphism. |

| pH | Changes protonation state of nitrogen atoms. | Alters H-bonding patterns, introduces electrostatic forces, leading to different structures. |

| Temperature | Affects kinetics of nucleation and growth. | Control over crystal size and quality. |

Quantitative Similarity Indices in Supramolecular Comparisons

To move beyond qualitative descriptions of crystal packing, quantitative similarity indices have been developed to compare and classify supramolecular structures. These tools are particularly useful for understanding series of related compounds, such as derivatives of this compound, where subtle changes in substitution can lead to different packing arrangements.

These indices quantify the degree of similarity between crystal structures by considering various parameters:

Geometric Similarity (ID): This index is based on the geometric arrangement of molecules within the crystal lattice.

Contact Area Similarity (IC): This parameter considers the surface area of intermolecular contacts.

Stabilization Energy Similarity (IG): This index is calculated based on the interaction energies between molecules.

By combining these parameters, a multiparameter index (e.g., IDCG) can be derived to provide a more comprehensive measure of supramolecular similarity. rsc.orgbohrium.com

Studies on series of benzimidazole derivatives have shown that compounds with different substituents can still exhibit a high degree of supramolecular similarity. This suggests that the primary one-dimensional, hydrogen-bonded nuclei have a similar pattern of approximation and complementarity during the crystallization process. rsc.org Conversely, a compound with a significantly different substitution pattern (or an unsubstituted parent compound) may show low similarity to the rest of the series, indicating a distinct complementarity between the one-dimensional nuclei, leading to a different crystal lattice. bohrium.com These quantitative methods allow researchers to classify different regions of supramolecular similarity and to better understand how molecular modifications translate into changes in solid-state architecture. rsc.org

Applications in Materials Science and Chemical Sensing Based on N,5 Dimethyl 1h Benzimidazol 2 Amine Derivatives

Fluorescent Probes and Chemosensors

Derivatives of N,5-dimethyl-1H-benzimidazol-2-amine are of significant interest in the development of fluorescent probes and chemosensors. Their fluorescence characteristics can be modulated by interactions with their environment, such as changes in pH or the presence of specific ions.

Benzimidazole (B57391) derivatives have been effectively utilized as ratiometric fluorescent probes for pH sensing. researchgate.netnih.gov The mechanism underlying this application is the protonation and deprotonation of the nitrogen atoms in the imidazole (B134444) ring, which alters the electronic structure and, consequently, the fluorescence emission of the molecule. This change in fluorescence can be measured and correlated to the pH of the surrounding medium.

A ratiometric approach is particularly advantageous as it relies on the ratio of fluorescence intensities at two different wavelengths, which minimizes the influence of external factors such as probe concentration and instrumental efficiency. nih.govacs.org In acidic conditions, the imine nitrogen of the benzimidazole ring gets protonated, leading to a change in the intramolecular charge transfer (ICT) character of the molecule. This often results in a noticeable shift in the emission spectrum. researchgate.net For instance, some benzimidazole-based probes exhibit a marked blue-to-green emission color change in response to pH variations. nih.govacs.orgbohrium.com

While specific studies on this compound as a pH probe are not extensively documented, the fundamental principles suggest its potential in this area. The presence of the electron-donating methyl group at the 5-position could influence the pKa of the benzimidazole nitrogen, thereby tuning the pH sensing range.

Table 1: Examples of Benzimidazole-Based Ratiometric Fluorescent Probes for pH Sensing

| Probe | pH Range | Emission Shift (nm) | pKa | Reference |

| BH1 | Acidic | Blue to Green | 4.9 | nih.govacs.orgbohrium.com |

| BH2 | Acidic | Blue to Green | 5.5 | nih.govacs.orgbohrium.com |

| BH3 | Acidic | Blue to Green | 6.1 | nih.govacs.orgbohrium.com |

| 2a | 2.5 - 7.5 | 402 to 472 | 2.92 | researchgate.net |

This table presents data for analogous benzimidazole compounds to illustrate the general capabilities of this class of molecules as ratiometric pH probes.

The benzimidazole scaffold can be functionalized with specific chelating groups to create fluorescent probes for the selective detection of various metal ions and anions. The binding of an ion to the chelating site can cause a change in the fluorescence of the benzimidazole core through mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or inhibition of excited-state intramolecular proton transfer (ESIPT). rsc.orgresearchgate.net

Derivatives of benzimidazole have been reported as effective sensors for cations like Cu²⁺ and Zn²⁺. For example, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) was designed as a fluorescent chemosensor that showed a selective "turn-off" response to Cu²⁺. rsc.orgresearchgate.net The interaction with Cu²⁺ inhibited the ESIPT process, leading to the quenching of fluorescence.

While there is a lack of specific reports on this compound derivatives for the detection of Cu²⁺, CN⁻, or H₂S, the versatility of the benzimidazole core suggests that with appropriate functionalization, such sensors could be developed. The 2-amino group of this compound could serve as a potential coordination site for metal ions.

Table 2: Examples of Benzimidazole-Based Fluorescent Probes for Ion Detection

| Probe | Target Ion | Sensing Mechanism | Detection Limit | Reference |

| BBMP | Cu²⁺ | Turn-off (ESIPT inhibition) | 0.16 μM | rsc.orgresearchgate.net |

| BBMP | Zn²⁺ | Ratiometric turn-on | 0.1 μM | rsc.orgresearchgate.net |

| MBI-CuNPs | Cys | Turn-off | 52 nM | mdpi.com |

| L1 | Zn²⁺ | Turn-on (CHEF) | 0.176 μM | nih.gov |

This table showcases the capabilities of related benzimidazole compounds in ion detection, suggesting the potential of functionalized this compound derivatives.

The application of fluorescent probes for intracellular sensing and bio-imaging requires specific properties, including cell permeability, low cytotoxicity, and photostability. Benzimidazole derivatives have shown promise in this area due to their tunable photophysical properties and biocompatibility. nih.govacs.org

The general methodology for using such probes in intracellular imaging involves the following steps:

Probe Incubation: Live cells are incubated with a solution of the fluorescent probe. The probe needs to be able to cross the cell membrane to reach its intracellular target.

Staining and Localization: The probe accumulates in specific cellular compartments or interacts with its target analyte within the cell. For example, some benzimidazole-based probes have been shown to localize in lysosomes. nih.gov

Fluorescence Microscopy: The stained cells are then visualized using fluorescence microscopy. Changes in fluorescence intensity or emission wavelength can provide information about the intracellular environment, such as pH or the concentration of specific ions. nih.gov Two-photon microscopy can be particularly useful for imaging in living tissues as it allows for deeper penetration and reduced phototoxicity. nih.govacs.orgbohrium.com

Image Analysis: The acquired images are analyzed to quantify the fluorescence changes and correlate them with the biological process being studied.

While specific intracellular imaging applications of this compound derivatives are not yet widely reported, the general methodologies developed for other benzimidazole-based probes provide a clear framework for their potential use in this field. nih.govresearchgate.net

Potential in Electronic and Optical Materials

Benzimidazole derivatives are recognized for their potential in electronic and optical materials, particularly in the development of organic light-emitting diodes (OLEDs). acs.orgnih.govresearchgate.net The benzimidazole core possesses good thermal and morphological stability, along with favorable electronic properties that can be tuned through chemical modification. nih.govacs.org

In OLEDs, benzimidazole-based materials can function as electron transporters, hole transporters, or as host materials for phosphorescent or fluorescent emitters. acs.orgacs.org The ambipolar nature of some benzimidazole derivatives, meaning they can transport both electrons and holes, is particularly advantageous for simplifying device architecture. acs.org The introduction of substituents on the benzimidazole ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLEDs. nih.gov

The this compound framework, with its electron-donating methyl and amino groups, could potentially be used to develop materials with specific electronic properties suitable for OLED applications. For instance, the amino group could enhance hole-transporting properties.

Table 3: Electronic Properties of Selected Benzimidazole Derivatives for OLEDs

| Compound | Function in OLED | HOMO (eV) | LUMO (eV) | Reference |

| o-mCPBI | Bipolar Host | -5.93 | -2.31 | acs.org |

| m-mCPBI | Bipolar Host | -5.95 | -2.32 | acs.org |

| p-mCPBI | Bipolar Host | -5.96 | -2.34 | acs.org |

| TPBi | Electron Transporter | -6.2 | -2.7 | mdpi.com |

This table provides examples of the electronic properties of benzimidazole-based materials used in OLEDs, indicating the potential for designing this compound derivatives for similar applications.

Integration in Conjugated Polymers

The benzimidazole unit can be incorporated into the main chain of conjugated polymers to create materials with tailored electronic and optical properties. acs.orgresearchgate.nettandfonline.com In many cases, the electron-deficient nature of the benzimidazole ring makes it a suitable acceptor unit in donor-acceptor (D-A) type conjugated polymers. researchgate.nettandfonline.com The combination of electron-donating and electron-accepting moieties within the polymer backbone can lead to a low bandgap, which is desirable for applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitting devices. researchgate.net

The synthesis of such polymers can be achieved through various cross-coupling reactions like Suzuki, Stille, or Sonogashira reactions, where a di-halogenated benzimidazole derivative is copolymerized with a di-boronic acid or di-stannane derivative of a donor unit. acs.org The properties of the resulting polymer, such as its solubility, thermal stability, and optoelectronic characteristics, can be controlled by the choice of the donor unit and the substituents on the benzimidazole ring. mdpi.comresearchgate.netnih.govcsic.esrsc.org

The this compound moiety could be a valuable building block for conjugated polymers. The presence of the N-methyl group can improve solubility, which is often a challenge in polymer processing. The 5-methyl group can further enhance solubility and influence the polymer's morphology in the solid state.

Table 4: Examples of Benzimidazole-Containing Conjugated Polymers

| Polymer | Donor Unit | Acceptor Unit | Bandgap (eV) | Application | Reference |

| PBIF | Fluorene | Benzimidazole | - | Dually Dopable Polymer | acs.org |

| PBDTT-DTFPQx | Benzodithiophene | Quinoxaline | 1.66 | Polymer Solar Cells | researchgate.net |

| - | - | Benzimidazole | ~1.1 | Photovoltaics | researchgate.net |

This table illustrates the integration of the benzimidazole scaffold into conjugated polymers and their resulting properties, suggesting a pathway for the development of polymers based on this compound.

Molecular Interactions and Biochemical Mechanisms of N,5 Dimethyl 1h Benzimidazol 2 Amine and Its Derivatives

Interaction with Enzymes and Receptors (Mechanism of Action)

Benzimidazole (B57391) derivatives are recognized for their ability to interact with a wide range of enzymes and cellular receptors, often leading to the inhibition of their normal function. This inhibitory action is a key mechanism behind their pharmacological effects.

Derivatives of N,5-dimethyl-1H-benzimidazol-2-amine have been shown to be potent inhibitors of several classes of enzymes. The benzimidazole scaffold is versatile and can be modified to target the active sites of specific enzymes, making it a valuable structure in drug discovery. researchgate.net

One significant class of enzymes targeted by benzimidazole derivatives is protein kinases. For example, certain 2-amidobenzimidazole derivatives have demonstrated inhibitory activity against protein kinase CK1δ in the low micromolar to nanomolar range. nih.gov The mechanism of inhibition is ATP-competitive, where the benzimidazole derivative binds to the ATP-binding site of the kinase. Docking studies have shown that these inhibitors form crucial hydrogen bonds with hinge residues, such as leucine 85, in the active site of CK1δ. nih.govnih.gov Similarly, other derivatives have been designed to target FMS-like tyrosine kinase 3 (FLT3), a key enzyme in some cancers. tandfonline.com

Another major target for benzimidazole derivatives is the cholinesterase family of enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. researchgate.net Kinetic studies have revealed that some benzimidazole-triazole derivatives act as effective inhibitors of AChE. nih.gov For instance, compounds with a chloro substituent on the benzimidazole ring have shown strong inhibitory activity against AChE. nih.gov

Benzimidazole derivatives have also been investigated as inhibitors of other enzymes, such as α-glucosidase, which is relevant in the context of diabetes. acs.org Some novel bisbenzimidazole derivatives have shown potent α-glucosidase inhibitory activity. acs.org Additionally, certain benzimidazole compounds have been found to inhibit urease and pancreatic lipase. nih.gov The structural features of these compounds allow them to fit into the active sites of these enzymes, disrupting their catalytic activity.

The table below summarizes the inhibitory activity of selected benzimidazole derivatives against various enzymes.

| Derivative Class | Target Enzyme | IC50 Value | Reference |

| 2-Amidobenzimidazoles | Protein Kinase CK1δ | 98.6 nM | nih.gov |

| Benzimidazole-triazoles | Acetylcholinesterase (AChE) | >50% inhibition at 10⁻⁴ M | nih.gov |

| 2-Phenyl-substituted benzimidazoles | Cyclooxygenase-1 (COX-1) | 0.72 ± 0.77 µM | nih.gov |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 0.64 ± 0.05 µM | acs.org |

Nucleic Acid (DNA/RNA) Binding and Interaction Mechanisms

The planar structure of the benzimidazole ring system allows these compounds and their derivatives to interact with nucleic acids like DNA and RNA. researchgate.net These interactions can occur through several mechanisms, including intercalation and groove binding, ultimately interfering with processes like DNA replication. researchgate.netresearchgate.net

Intercalation involves the insertion of the flat, aromatic benzimidazole ring between the base pairs of the DNA double helix. researchgate.netnih.gov This mode of binding is often stabilized by π-π stacking interactions between the benzimidazole derivative and the DNA bases. Evidence for intercalation comes from spectroscopic and viscosity measurements, which show characteristic changes upon binding of the compound to DNA. nih.gov This interaction can disrupt the normal structure of DNA, potentially inhibiting nucleic acid synthesis and leading to cellular replication arrest. researchgate.net

Besides intercalation, benzimidazole derivatives can also bind to the minor groove of the DNA backbone. nih.govnih.gov This type of interaction is particularly favored for compounds that bind to AT-rich sequences. nih.govnih.gov The binding is typically driven by a combination of electrostatic forces, van der Waals interactions, and hydrogen bonding. researchgate.net The specific structure of the benzimidazole derivative, including the nature and position of its substituents, influences its affinity and selectivity for the DNA minor groove. nih.gov Molecular modeling and NMR studies have been used to elucidate the structural details of these minor groove complexes. nih.gov Some benzimidazole derivatives have also been found to interact with RNA, particularly with internal loops, further highlighting the versatility of this scaffold in nucleic acid recognition. nih.govnih.gov

Modulation of Biological Pathways

By interacting with enzymes and nucleic acids, this compound and its derivatives can modulate a variety of biological pathways. The specific pathways affected depend on the molecular target of the compound.

For example, the inhibition of protein kinases like CK1δ can impact pathways related to the cell cycle, DNA repair, and apoptosis. nih.gov Similarly, the inhibition of tubulin polymerization by some benzimidazole compounds, such as fenbendazole, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.goviiarjournals.orgnih.gov

The interaction with DNA can also trigger cellular responses. By binding to DNA, benzimidazole derivatives can inhibit the function of enzymes like topoisomerases, which are crucial for DNA replication and repair. nih.gov This can lead to the activation of DNA damage response pathways and ultimately induce apoptosis.

Furthermore, benzimidazole derivatives can modulate signaling pathways involved in inflammation. Some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. nih.gov Other derivatives act as agonists for cannabinoid receptors, which are also involved in modulating inflammation. nih.gov The ability of these compounds to interact with multiple targets contributes to their diverse biological activities. researchgate.netekb.eg

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The traditional synthesis of 2-aminobenzimidazoles often involves multi-step processes that may require harsh conditions or the use of toxic reagents like mercury or lead compounds for cyclodesulfurization. symbiosisonlinepublishing.com Future research will increasingly focus on the development of greener, more efficient, and economically viable synthetic routes. semanticscholar.orgsphinxsai.com

An emerging trend is the adoption of one-pot syntheses that minimize waste and reduce reaction times. sphinxsai.com For N,5-dimethyl-1H-benzimidazol-2-amine, this could involve the direct condensation of 4-methyl-1,2-phenylenediamine with a cyanamide (B42294) source, facilitated by eco-friendly catalysts. Research into microwave-assisted organic synthesis (MAOS) is also a promising avenue, as it can dramatically accelerate reaction rates and improve yields. mdpi.comresearchgate.netjrtdd.com

Furthermore, the use of novel catalytic systems is a key area of exploration. This includes leveraging inexpensive and readily available catalysts like zinc triflate, boric acid, or even natural catalysts such as lemon juice. sphinxsai.comjrtdd.com The development of protocols using isoselenocyanates, which allow for simplified purification due to the precipitation of elemental selenium, represents another innovative approach that could be adapted for synthesizing derivatives of this compound. thieme-connect.com

| Synthetic Approach | Traditional Method | Emerging "Green" Alternative |

| Catalyst | Strong acids (e.g., HCl, PPA) | Lewis acids (e.g., Zn(OAc)₂, Er(OTf)₃), nano-catalysts, natural acids. sphinxsai.commdpi.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation. mdpi.com |

| Solvent | Organic solvents (e.g., Ethanol) | Solvent-free conditions, polyethylene (B3416737) glycol (PEG), water. semanticscholar.orgsphinxsai.com |

| Reaction Type | Multi-step thiourea (B124793) cyclization | One-pot condensation. sphinxsai.comthieme-connect.com |

Advanced Characterization Techniques and Data Analysis

While standard characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are well-established, future research will employ more advanced and integrated analytical approaches to gain deeper structural insights. High-resolution mass spectrometry will be crucial for identifying impurities and characterizing complex mixtures, while 2D-NMR techniques will be essential for unambiguous assignment of proton and carbon signals, especially in more complex derivatives.

A significant emerging trend is the synergy between experimental data and computational chemistry. researchgate.net Discrepancies between experimental spectra and theoretical predictions from Density Functional Theory (DFT) can help elucidate subtle structural features, tautomeric forms, or intermolecular interactions in the solid state. researchgate.net Advanced vibrational spectroscopy techniques, such as FT-Raman, will likely be used more frequently to complement IR data, providing a more complete picture of the molecule's vibrational modes. For solid-state applications, techniques like X-ray diffraction (XRD) will remain vital for determining crystal structures and understanding packing arrangements. nih.gov

In-depth Computational Modeling for Structure-Property Relationships

Computational chemistry is poised to become an indispensable tool in guiding the synthesis and application of this compound derivatives. In silico studies, particularly those using DFT, are increasingly used to predict a wide range of molecular properties before synthesis is even attempted. bohrium.comresearchgate.net

Future research will focus on building robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models will correlate computed electronic properties (such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution) with observed biological activity or material performance. This predictive power can significantly streamline the discovery of new lead compounds for specific applications. researchgate.net

Molecular docking and molecular dynamics (MD) simulations will be employed to elucidate how this compound and its analogues interact with biological targets like enzymes or protein receptors. semanticscholar.orgresearchgate.nettandfonline.comnih.gov These simulations can reveal specific binding modes, identify key amino acid interactions, and predict binding affinities, providing a rational basis for designing molecules with enhanced potency and selectivity. semanticscholar.orgresearchgate.net

| Computational Method | Application for this compound Research |

| Density Functional Theory (DFT) | Prediction of geometry, vibrational frequencies, electronic properties (HOMO/LUMO), and reactivity indices. researchgate.net |

| Molecular Docking | Identification of binding modes and prediction of binding affinity to biological targets (e.g., enzymes, receptors). tandfonline.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Analysis of the stability of ligand-protein complexes and characterization of dynamic molecular interactions over time. semanticscholar.orgnih.gov |

| QSAR/QSPR | Development of predictive models linking molecular structure to biological activity or physical properties. researchgate.net |

Expanding Applications in Materials Science and Sensors

While the biological activity of benzimidazoles is well-documented, a major future direction is the exploration of this compound in materials science. The benzimidazole (B57391) core possesses inherent properties, such as a rigid planar structure, π-electron system, and electron-deficient imidazole (B134444) ring, that make it suitable for applications in organic electronics. alfa-chemistry.comacs.org

Research is expected to investigate its potential as a component in:

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives can function as electron transport materials or as hosts for phosphorescent emitters, improving device stability and efficiency. alfa-chemistry.comacs.org

Organic Semiconductors: The structure can be incorporated into larger polycyclic aromatic systems to create n-type semiconductors for use in organic thin-film transistors. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the benzimidazole ring make it an excellent ligand for coordinating with metal ions. mdpi.comacs.orgmdpi.comroyalsocietypublishing.org This could lead to the development of novel materials with catalytic, magnetic, or gas storage properties.

Chemical Sensors: The ability to chelate with metal ions and its potential for fluorescence make the benzimidazole scaffold an excellent candidate for developing optical chemical sensors. researchgate.nettandfonline.comresearchgate.net Future work could involve functionalizing this compound to create highly selective and sensitive fluorescent probes for detecting specific metal ions like Zn²⁺ or Cu²⁺ in environmental or biological samples. acs.orgrsc.org

Elucidating Complex Molecular Interaction Mechanisms

A deeper understanding of how this compound interacts with its molecular targets at a dynamic level is a critical future research goal. This goes beyond simple binding assays to explore the kinetics and thermodynamics of these interactions. Benzimidazoles are known to interact with biological targets through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

Emerging experimental techniques, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), will be used to precisely measure the binding affinity and thermodynamic parameters of these interactions. researchgate.net These experimental results, when combined with advanced computational methods like MD simulations, can provide a comprehensive picture of the molecular recognition process. researchgate.net This detailed mechanistic understanding is fundamental for the rational design of next-generation drugs or materials, allowing for the fine-tuning of molecular structures to optimize interactions with a specific target, thereby enhancing efficacy and reducing off-target effects. nih.govnih.gov

Q & A

Basic Research Question

- NMR : and NMR identify substituent positions and aromatic proton environments. For instance, methyl groups at N1 and C5 positions show distinct singlet peaks in NMR .

- IR : Stretching frequencies for N-H (3200–3400 cm) and C=N (1600–1650 cm) confirm the benzimidazole backbone .

- X-ray crystallography : Resolves bond lengths and angles, validating tautomeric forms and substituent orientations. SHELX software refines crystallographic data to determine space groups and hydrogen-bonding networks .

What computational methods (e.g., DFT) are suitable for analyzing the electronic properties and stability of this compound?

Advanced Research Question

- DFT studies : Calculate HOMO-LUMO gaps to predict reactivity and charge distribution. For example, B3LYP/6-31G(d,p) basis sets model electron-withdrawing/donating effects of methyl groups .

- Molecular dynamics : Simulate solvation effects and thermodynamic stability under varying pH or temperature .

- NBO analysis : Quantifies hyperconjugative interactions (e.g., lone pair donation from N-H to aromatic π-system) .

How do researchers address discrepancies in experimental data (e.g., spectral anomalies, unexpected reaction products) during the synthesis or characterization of benzimidazole derivatives?

Advanced Research Question

- Cross-validation : Compare NMR/IR data with computational predictions to identify tautomeric or regiochemical inconsistencies .

- Chromatographic purification : HPLC or column chromatography isolates side products (e.g., regioisomers) for structural elucidation .

- Crystallographic refinement : Resolve ambiguous proton assignments in NMR using X-ray-derived torsion angles .

What strategies are employed to enhance the solubility and bioavailability of this compound for pharmacological studies?

Advanced Research Question

- Salt formation : Hydrochloride or sulfate salts improve aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the N1 position for controlled release .

- Co-crystallization : Co-formers like cyclodextrins enhance dissolution rates via non-covalent interactions .

How can intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the crystal lattice of this compound be analyzed to predict its physicochemical properties?

Advanced Research Question

- X-ray analysis : Identify N-H···N hydrogen bonds and aromatic π-π stacking distances, which correlate with melting points and thermal stability .

- Hirshfeld surfaces : Map intermolecular contact contributions to predict solubility and crystallinity .

- DSC/TGA : Thermogravimetric analysis links lattice energy (from interaction strength) to decomposition profiles .

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and how can they be mitigated?

Advanced Research Question

- Heat dissipation : Exothermic cyclization requires jacketed reactors to prevent runaway reactions .

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems .

- Byproduct management : Optimize stoichiometry and use in-line analytics (e.g., FTIR probes) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.